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Compound of Interest

Compound Name:
5-(Bromomethyl)-2-methylpyridine

hydrobromide

Cat. No.: B1291643 Get Quote

For researchers, scientists, and professionals in drug development, precise analytical data is

paramount for the accurate identification and characterization of chemical compounds. This

guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR)

and mass spectrometry (MS) data for 5-(Bromomethyl)-2-methylpyridine hydrobromide.

Due to the limited availability of public experimental spectra for this specific compound, this

guide presents a combination of predicted data and experimental data from closely related

analogs. Furthermore, a comparison with common alternative brominating agents, N-

Bromosuccinimide (NBS) and Pyridinium tribromide, is included to offer a broader analytical

perspective.

Data Presentation
The following tables summarize the key NMR and mass spectrometry data points for 5-
(Bromomethyl)-2-methylpyridine hydrobromide and its alternatives.

Table 1: ¹H NMR Data Comparison
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Compound Proton (¹H)
Chemical Shift (δ,
ppm) -
Predicted/Reported

Multiplicity

5-(Bromomethyl)-2-

methylpyridine

hydrobromide

Pyridine-H3 ~7.8 d

Pyridine-H4 ~8.2 d

Pyridine-H6 ~8.5 s

-CH₂Br ~4.6 s

-CH₃ ~2.6 s

N-Bromosuccinimide

(NBS)
-CH₂-CH₂- 2.87 s

Pyridinium tribromide Pyridine-H (ortho) ~8.9 d

Pyridine-H (para) ~8.7 t

Pyridine-H (meta) ~8.2 t

Table 2: ¹³C NMR Data Comparison
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Compound Carbon (¹³C)
Chemical Shift (δ, ppm) -
Predicted/Reported

5-(Bromomethyl)-2-

methylpyridine hydrobromide
Pyridine-C2 ~158

Pyridine-C3 ~125

Pyridine-C4 ~140

Pyridine-C5 ~135

Pyridine-C6 ~150

-CH₂Br ~30

-CH₃ ~20

N-Bromosuccinimide (NBS) -C=O 177.5

-CH₂-CH₂- 28.5

Pyridinium tribromide Pyridine-C (ortho) ~145

Pyridine-C (para) ~145

Pyridine-C (meta) ~128

Table 3: Mass Spectrometry Data Comparison
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Expected
[M+H]⁺ (m/z)

Key
Fragmentation
Ions (m/z)

5-

(Bromomethyl)-2

-methylpyridine

hydrobromide

C₇H₉Br₂N 266.96[1]
185.99/187.99

(free base)

106 (loss of Br),

92 (loss of

CH₂Br)

N-

Bromosuccinimid

e (NBS)

C₄H₄BrNO₂ 177.98 177.95/179.95

98 (succinimide

radical), 79/81

(Br)

Pyridinium

tribromide
C₅H₆Br₃N 319.82[2] 79.9 (pyridine)

79/81 (Br),

159/161/163

(Br₂),

239/241/243/245

(Br₃)⁻ (in

negative mode)

Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass

spectrometry data for small organic molecules like 5-(Bromomethyl)-2-methylpyridine
hydrobromide. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical

to avoid interfering signals.

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

The spectral width should encompass the expected chemical shift range (typically 0-10

ppm for ¹H).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

A larger number of scans is typically required due to the lower natural abundance of the

¹³C isotope.

The spectral width should cover the expected range for organic molecules (typically 0-200

ppm for ¹³C).

Data Processing: Process the raw data using appropriate software. This involves Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with a small

amount of formic acid to promote protonation for positive ion mode.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

Data Acquisition:

Infuse the sample solution directly into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺. For pyridinium tribromide, negative ion mode would be used to detect the

tribromide anion.

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
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Fragmentation Analysis (MS/MS):

To obtain structural information, perform tandem mass spectrometry (MS/MS).

Select the [M+H]⁺ ion of the analyte as the precursor ion.

Induce fragmentation of the precursor ion using collision-induced dissociation (CID) with

an inert gas (e.g., argon or nitrogen).

Acquire the product ion spectrum to identify the characteristic fragment ions.

Mandatory Visualization
The following diagram illustrates a typical workflow for the characterization of a novel organic

compound using NMR and mass spectrometry.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis & Purification
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Caption: Workflow for Compound Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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